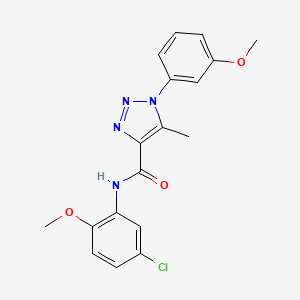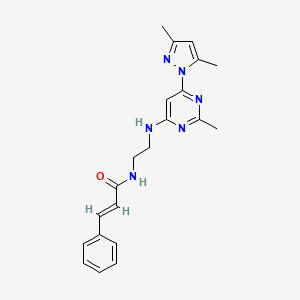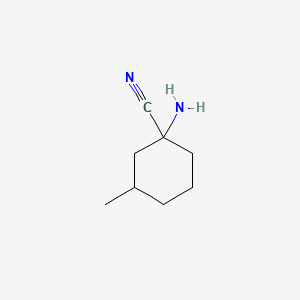![molecular formula C17H9BrN2O B2484115 3-(4-Bromphenyl)-5H-indeno[1,2-c]pyridazin-5-on](/img/structure/B2484115.png)
3-(4-Bromphenyl)-5H-indeno[1,2-c]pyridazin-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMV665934 ist eine Verbindung, die als Teil der Malaria Box-Kollektion identifiziert wurde, einer Reihe von Verbindungen, die von Medicines for Malaria Venture (MMV) zu Forschungszwecken zur Verfügung gestellt werden. Diese Verbindung hat eine signifikante antimalarielle Aktivität gezeigt, insbesondere gegen den Parasiten Plasmodium falciparum . Es ist bekannt, dass sie den bc1-Komplex inhibiert, ein entscheidender Bestandteil der mitochondrialen Elektronentransportkette des Parasiten .
Wissenschaftliche Forschungsanwendungen
MMV665934 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Antimalariamitteln und deren Wirkmechanismen verwendet.
Biologie: Es wird bei der Untersuchung des Parasiten Plasmodium falciparum und seiner Stoffwechselwege verwendet.
Medizin: Es wird auf seine potenzielle Verwendung bei der Behandlung von Malaria untersucht, insbesondere in Fällen, in denen eine Resistenz gegen aktuelle Behandlungen entstanden ist.
Industrie: Es wird bei der Entwicklung neuer Antimalariamittel und beim Screening von Substanzbibliotheken auf Antimalarieaktivität verwendet
Wirkmechanismus
MMV665934 entfaltet seine Wirkung durch die Hemmung des bc1-Komplexes in der mitochondrialen Elektronentransportkette des Parasiten Plasmodium falciparum. Diese Hemmung stört die Energieproduktion des Parasiten, was zu seinem Tod führt. Der bc1-Komplex ist ein entscheidender Bestandteil der mitochondrialen Elektronentransportkette des Parasiten, und seine Hemmung führt zum Zusammenbruch des mitochondrialen Membranpotentials und zur Bildung reaktiver Sauerstoffspezies, die für den Parasiten toxisch sind .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Related compounds have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect different cellular components .
Result of Action
Related compounds have been associated with a reduction in ache activity, leading to changes in behavior and body movement .
Analyse Chemischer Reaktionen
MMV665934 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
MMV665934 ähnelt anderen bc1-Komplexinhibitoren wie Atovaquon. Es hat einzigartige Eigenschaften in Bezug auf sein Kombinationsprofil mit anderen Antimalariamitteln gezeigt. Beispielsweise zeigt es ein antagonistisches Kombinationsprofil mit Artesunat, aber ein synergistisches Kombinationsprofil mit Proguanil . Andere ähnliche Verbindungen sind:
- MMV020439
- MMV007574
- MMV007224
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit MMV665934 auf und haben ähnliche antimalarielle Aktivitäten gezeigt .
Vorbereitungsmethoden
Die Herstellung von MMV665934 beinhaltet synthetische Wege, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten. Die spezifische Syntheseroute und die Reaktionsbedingungen für MMV665934 sind in der öffentlichen Domäne nicht leicht verfügbar. Verbindungen in der Malaria Box-Kollektion werden typischerweise unter Verwendung standardmäßiger organisch-chemischer Techniken synthetisiert, einschließlich mehrstufiger Synthesen, die Reaktionen wie Kondensation, Cyclisierung und funktionelle Gruppentransformationen beinhalten .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)indeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRELLXJDJBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
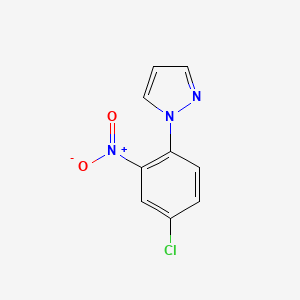
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
![6-fluoro-1-[(4-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2484035.png)
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)



![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)
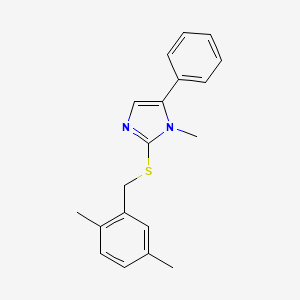
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2484047.png)
![N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
